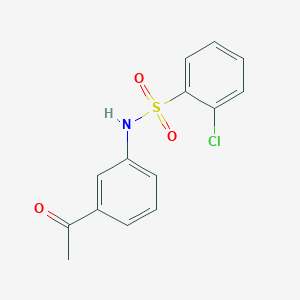

N-(3-acetylphenyl)-2-chlorobenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While specific synthesis methods for “N-(3-acetylphenyl)-2-chlorobenzenesulfonamide” are not available, similar compounds are often synthesized via condensation reactions . For instance, the intermediate N-(3-acetylphenyl)-2-chloroacetamide was synthesized and then condensed with various hydroxyl-substituted benzoic acids .Chemical Reactions Analysis

Isocyanates, which are structurally similar to “N-(3-acetylphenyl)-2-chlorobenzenesulfonamide”, are known to be reactive towards a variety of nucleophiles, including alcohols, amines, and even water . They are usually produced from amines by phosgenation .Applications De Recherche Scientifique

Synthesis and Structural Analysis

N-(3-acetylphenyl)-2-chlorobenzenesulfonamide and its derivatives are primarily studied for their synthesis methods and structural characteristics. A study by (Kobkeatthawin et al., 2017) detailed a highly efficient synthesis method and analyzed the crystal structure of a similar compound, N-(4-acetylphenyl)-4-chlorobenzenesulfonamide. Another research focused on the synthesis and molecular structure of benzenesulfonamide derivatives, highlighting their potential medicinal applications (Siddiqui et al., 2008).

Biological and Pharmacological Screening

Several studies have explored the biological potential of N-(3-acetylphenyl)-2-chlorobenzenesulfonamide derivatives. (Aziz‐ur‐Rehman et al., 2014) synthesized and screened various derivatives for their antibacterial and enzyme inhibition potential. Similarly, (Abbasi et al., 2016) conducted antibacterial, α-glucosidase inhibition, and hemolytic studies on new benzenesulfonamide derivatives.

Chemical Reactivity and Interaction Studies

The reactivity of sulfonamide derivatives under various conditions is another area of interest. For instance, (Ebrahimi et al., 2015) developed N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides as chemoselective N-acylation reagents. Additionally, (Dohmori, 1964) examined the rearrangement reaction of N-acetoacetyl-p-methylsulfonylbenzenesulfonamide.

Application in Antitumor Activity

A significant application of these compounds is in antitumor activity research. (Sławiński et al., 2006) synthesized novel 2-benzylthio-4-chlorobenzenesulfonamide derivatives and evaluated their in vitro antitumor activity.

Solubility and Thermodynamics

The solubility and thermodynamic properties of these compounds in various solvents are also explored. For example, (Wu & Li, 2020) studied the solubility of 2-chlorobenzenesulfonamide in different solvents, providing valuable data for reaction and crystallization processes.

Orientations Futures

While specific future directions for “N-(3-acetylphenyl)-2-chlorobenzenesulfonamide” are not available, similar compounds are being investigated for their potential in various applications. For instance, ongoing trials are investigating the combination of Inotuzumab with other agents in the relapse setting and the addition of Inotuzumab to frontline therapy . Another study has developed a new efficient method for the synthesis of isothiocyanates, which could be exploited for the generation of new compounds .

Mécanisme D'action

Target of Action

It’s known that sulfonamide compounds, such as this one, often target enzymes or receptors in the body, disrupting their normal function .

Mode of Action

Sulfonamides typically act by inhibiting enzymes or receptors, thereby disrupting the normal biochemical processes in the body . The compound may also undergo reactions with other molecules, forming new compounds .

Biochemical Pathways

It’s known that sulfonamides can affect a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

The properties of sulfonamides generally depend on their chemical structure and can vary widely .

Result of Action

The effects of sulfonamides can range from inhibiting cell growth to causing cell death, depending on their specific targets .

Action Environment

The action, efficacy, and stability of N-(3-acetylphenyl)-2-chlorobenzenesulfonamide can be influenced by various environmental factors. These may include the pH of the environment, the presence of other chemicals, and the temperature .

Propriétés

IUPAC Name |

N-(3-acetylphenyl)-2-chlorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO3S/c1-10(17)11-5-4-6-12(9-11)16-20(18,19)14-8-3-2-7-13(14)15/h2-9,16H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUPYQIGKCVOPDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-acetylphenyl)-2-chlorobenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2448001.png)

![N-(3-methoxyphenethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2448004.png)

![1-[1-(2,4-Difluorophenyl)ethyl]-4-(2-fluoropyridine-4-carbonyl)piperazine](/img/structure/B2448011.png)

![Ethyl 6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2448012.png)

![5-Methyl-3-[[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2448014.png)

![tert-butyl 1-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2448015.png)

![2-methyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2448023.png)

![Ethyl 1-[(dimethylamino)carbonyl]piperidine-3-carboxylate](/img/structure/B2448024.png)